(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by a central five-membered thiazolidinone ring with a 2-thioxo group. Key structural features include:
- Substituents: A (1-phenylethyl) group at position 3 and a pyrazole-based substituent at position 3. The pyrazole moiety is further substituted with a phenyl group at position 1 and a 4-propoxyphenyl group at position 4.
- Stereochemistry: The (5Z) configuration indicates a Z-geometry for the methylene group bridging the thiazolidinone and pyrazole rings.
Synthetic methods for analogous compounds (e.g., pyrazol-4-ylmethylene-thiazolidinones) often involve condensation reactions between pyrazole aldehydes and thiazolidinone precursors under reflux conditions, as seen in related syntheses . Structural confirmation typically relies on NMR spectroscopy and elemental analysis .
Properties
CAS No. |
381167-83-5 |
|---|---|
Molecular Formula |
C30H27N3O2S2 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(5Z)-3-(1-phenylethyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O2S2/c1-3-18-35-26-16-14-23(15-17-26)28-24(20-32(31-28)25-12-8-5-9-13-25)19-27-29(34)33(30(36)37-27)21(2)22-10-6-4-7-11-22/h4-17,19-21H,3,18H2,1-2H3/b27-19- |
InChI Key |
QBVDCEQGBWUZNQ-DIBXZPPDSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:
Formation of Thiosemicarbazone: Reacting a thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization with an α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.
Substitution Reactions: Introducing the phenylethyl and pyrazolyl substituents through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
Key structural elements that govern its reactivity include:
-
Thiazolidinone ring : Contains a thioxo (C=S) group at position 2, which participates in nucleophilic and redox reactions.
-
Pyrazole-methylene bridge : A conjugated system enabling cycloaddition and electrophilic substitution.
-
Substituents :
-
1-Phenylethyl group : Enhances lipophilicity and steric effects.
-
4-Propoxyphenyl group : Ether linkage susceptible to acid/base hydrolysis.
-
Nucleophilic Substitution Reactions
The thioxo group (C=S) and aromatic substituents are primary sites for nucleophilic attacks:
Cycloaddition Reactions
The methylene bridge (C=CH) participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Source |
|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 12 h | Six-membered adduct with fused ring | |
| Tetracyanoethylene | Acetonitrile, RT, 3 h | Cyanated cycloadduct |
Oxidation and Reduction
The thioxo group and aromatic rings undergo redox transformations:
Condensation Reactions
The methylene group facilitates Knoevenagel condensations:
| Carbonyl Compound | Conditions | Product | Source |
|---|---|---|---|
| Benzaldehyde | Piperidine, EtOH, reflux | Extended conjugated system | |
| Acetylacetone | NaOH, MeOH, 40°C | β-Diketone adduct |
Mechanistic Insights and Catalytic Pathways
-
Thioxo group activation : The sulfur atom acts as a soft nucleophile, enabling S-alkylation under mild conditions (e.g., Et₃N catalysis) .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions, while ethanol promotes condensations .
-
Steric hindrance : The 1-phenylethyl group reduces reactivity at the thiazolidinone nitrogen, favoring C=S over N-centered reactions .
Comparative Reactivity with Analogues
| Feature | This Compound | Standard Thiazolidinone |
|---|---|---|
| Thioxo reactivity | Higher electrophilicity due to aryl substituents | Moderate reactivity |
| Hydrolysis stability | Resists aqueous hydrolysis (pH 4–9) | Prone to ring-opening at pH >10 |
| Catalyst dependence | Requires Et₃N for efficient S-alkylation | NaOH suffices for most reactions |
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Investigated for therapeutic properties against various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity by binding to the active site, while the pyrazolyl and phenylethyl substituents could enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Electron-donating groups (e.g., propoxy) on the pyrazole’s phenyl ring enhance π-π stacking interactions, critical for binding to hydrophobic pockets in biological targets .
- Alkyl vs. Aromatic Chains : The 1-phenylethyl group in the target compound provides a balance between lipophilicity and aromatic interactions, contrasting with bulkier (e.g., heptyl) or polar (e.g., methoxybenzyl) groups in analogues .
Bioactivity and Computational Insights
While direct bioactivity data for the target compound is lacking, highlights that structural similarity (e.g., Tanimoto index >0.85) correlates with shared bioactivity profiles in pyrazoline-thiazolidinone hybrids . For instance:
- Antioxidant Activity: Pyrazole-thiazolidinones with electron-withdrawing groups (e.g., nitro) show enhanced radical scavenging .
Biological Activity
The compound (5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones are characterized by their heterocyclic ring structure, which includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.
General Biological Activity of Thiazolidinones
Thiazolidinones exhibit a wide range of biological activities, including:
- Anticancer Activity : Many thiazolidinone derivatives have shown promising results against various cancer cell lines, demonstrating significant antiproliferative effects.
- Antioxidant Properties : These compounds often possess antioxidant activity, which helps in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Thiazolidinones are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : Several derivatives have demonstrated efficacy against bacterial and fungal pathogens.
Specific Biological Activities of the Compound
Research on this compound indicates that it retains several of the beneficial properties associated with thiazolidinones.
1. Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human colon adenocarcinoma cells and other cancer types through mechanisms involving the activation of caspases and modulation of p53 pathways. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazolidinone core enhance its anticancer potency.
2. Antioxidant Activity
The compound has demonstrated antioxidant properties through various assays (e.g., DPPH radical scavenging). Its ability to neutralize free radicals suggests potential applications in preventing oxidative damage in cells.
3. Anti-inflammatory Effects
Preliminary studies indicate that this thiazolidinone derivative may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as COX and LOX.
4. Antimicrobial Activity
The compound also shows activity against a range of microbial strains, including Gram-positive bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.
Research Findings and Case Studies
Recent literature reviews highlight the biological activities of thiazolidinones, including those similar to our compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
